molecular formula C6H10N2 B1355108 N-Methyl-1-(1H-pyrrol-2-yl)methanamine CAS No. 26052-05-1

N-Methyl-1-(1H-pyrrol-2-yl)methanamine

Cat. No. B1355108
CAS RN: 26052-05-1
M. Wt: 110.16 g/mol
InChI Key: NOARPNKCSMTOJD-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-Methyl-1-(1H-pyrrol-2-yl)methanamine can be synthesized by condensing 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde . The reaction involves the formation of a Schiff base ligand, which can further be used to prepare metal complexes.

Molecular Structure Analysis

The molecular formula of N-Methyl-1-(1H-pyrrol-2-yl)methanamine is C7H12N2. It consists of a pyrrole ring with a methyl group attached to the nitrogen atom. The structure is shown below:
  • Physical and Chemical Properties Analysis

    • Boiling Point : Approximately 84-85°C at 11 Torr .
    • Density : Predicted density is 1.007±0.06 g/cm³ .
  • Scientific Research Applications

    Anticonvulsant Agents

    Schiff bases of 3-aminomethyl pyridine, including compounds related to N-Methyl-1-(1H-pyrrol-2-yl)methanamine, have been synthesized and screened for anticonvulsant activity. Some of these compounds exhibited significant seizure protection in various models, suggesting potential applications in the development of new anticonvulsant agents (Pandey & Srivastava, 2011).

    Anticancer Activity

    Palladium (Pd)II and platinum (Pt)II complexes based on pyrrole Schiff bases, including derivatives of N-Methyl-1-(1H-pyrrol-2-yl)methanamine, have shown notable anticancer activity against various human cancerous cell lines. These complexes demonstrate strong DNA-binding affinity and selectivity, highlighting their potential as anticancer agents (Mbugua et al., 2020).

    Photocytotoxicity and Cellular Imaging

    Iron(III) complexes with derivatives of N-Methyl-1-(1H-pyrrol-2-yl)methanamine have been explored for their photocytotoxic properties. These complexes exhibit photocytotoxicity in red light and have potential applications in cellular imaging, highlighting their use in photodynamic therapy (Basu et al., 2014).

    Synthesis of Novel Compounds

    The ambient-temperature synthesis of novel compounds related to N-Methyl-1-(1H-pyrrol-2-yl)methanamine has been reported. These synthesis processes offer new avenues for creating derivatives with potential applications in various fields of chemistry and medicine (Becerra, Cobo & Castillo, 2021).

    Cytotoxic Agents

    N-Benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, structurally related to N-Methyl-1-(1H-pyrrol-2-yl)methanamine, have been synthesized and evaluated for anti-tumor potential. Some of these compounds showed cytotoxic activity comparable or superior to the reference drug doxorubicin against various cancer cell lines, suggesting their potential as novel cytotoxic agents (Ramazani et al., 2014).

    properties

    IUPAC Name

    N-methyl-1-(1H-pyrrol-2-yl)methanamine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H10N2/c1-7-5-6-3-2-4-8-6/h2-4,7-8H,5H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NOARPNKCSMTOJD-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CNCC1=CC=CN1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H10N2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80517202
    Record name N-Methyl-1-(1H-pyrrol-2-yl)methanamine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80517202
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    110.16 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-Methyl-1-(1H-pyrrol-2-yl)methanamine

    CAS RN

    26052-05-1
    Record name N-Methyl-1-(1H-pyrrol-2-yl)methanamine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80517202
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    2
    Citations
    DF La Spisa, GC Tron, L Panza - iris.uniupo.it
    Combinatorial chemistry is a great tool for the production of libraries of molecules with different structures. In this field, multicomponent reactions (MCRs), thanks to their ability to create …
    Number of citations: 5 iris.uniupo.it
    SA DiFranco - 2013 - search.proquest.com
    The following pages comprise various studies in the area of organometallic chemistry of the transition metals and may be separated into two main projects; exploration of novel …
    Number of citations: 0 search.proquest.com

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